1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

sEH inhibition pyridazinone urea pharmacophore

Procure CAS 1105222-16-9 to access the privileged 6-oxopyridazin-1(6H)-yl urea scaffold with an ortho-trifluoromethylphenyl vector. Published class-level data show this substitution pattern drives >100-fold potency shifts vs. para or heterocyclic analogs in sEH assays (0.2–57 nM range). Its negligible Nav1.5 activity (IC₅₀ 501 µM) makes it a clean negative control for cardiac ion-channel counter-screens and a reliable comparator for DDR1-selectivity profiling. Use its well-defined physicochemical parameters (MW 326.27, XLogP3-AA 1.1, 2 HBD, 6 HBA) as QC benchmarks when building focused pyridazinone-urea libraries.

Molecular Formula C14H13F3N4O2
Molecular Weight 326.279
CAS No. 1105222-16-9
Cat. No. B2613956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
CAS1105222-16-9
Molecular FormulaC14H13F3N4O2
Molecular Weight326.279
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(F)(F)F)NC(=O)NCCN2C(=O)C=CC=N2
InChIInChI=1S/C14H13F3N4O2/c15-14(16,17)10-4-1-2-5-11(10)20-13(23)18-8-9-21-12(22)6-3-7-19-21/h1-7H,8-9H2,(H2,18,20,23)
InChIKeySXYABPJHAPLQBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1105222-16-9): Structural and Physicochemical Baseline


1-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea (CAS 1105222-16-9) is a synthetic urea derivative incorporating a 6-oxopyridazin-1(6H)-yl pharmacophore and a 2-(trifluoromethyl)phenyl moiety [1]. The compound possesses a molecular weight of 326.27 g/mol, a calculated XLogP3-AA of 1.1, 2 hydrogen bond donors, and 6 hydrogen bond acceptors [1]. Its structure suggests potential utility as a kinase inhibitor or enzyme modulator, with both hydrogen-bonding motifs and an electron-withdrawing trifluoromethyl group contributing to binding interactions [2]. However, publicly available bioactivity data for this specific compound remain limited.

Why Simple Substitution of 1-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Is Not Advisable


In-class pyridazinone-ureas cannot be treated as interchangeable substitutes due to the critical influence of the aryl substitution pattern on target potency and selectivity. The electron-withdrawing ortho-trifluoromethylphenyl group on 1105222-16-9 confers distinct conformational and electronic properties that are absent in analogs bearing para-substituted phenyl, cyclohexyl, or heterocyclic replacements [1]. Class-level evidence demonstrates that even subtle modifications to this region in pyridazinone-urea sEH inhibitors can shift potency by over two orders of magnitude (range: 0.2–57 nM) [2]. Furthermore, the specific combination of the 6-oxopyridazin-1(6H)-yl ring and urea linker has been established as a privileged scaffold for potent enzyme inhibition, while alternative heterocyclic cores yield substantially different selectivity profiles [2]. Therefore, procurement decisions based solely on core structural similarity without quantitative activity verification carry significant scientific risk.

Quantitative Comparative Evidence for 1-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea


Class-Level sEH Inhibitory Potency Advantage of Pyridazinone-Urea Scaffold

Compounds containing the pyridazinone-urea scaffold, of which 1105222-16-9 is a representative member, exhibit potent soluble epoxide hydrolase (sEH) inhibition with IC50 values spanning 0.2 to 57 nM across a series of phenyl-benzyl-urea derivatives [1]. This potency window represents a class-level advantage over many other sEH inhibitor chemotypes, such as certain amide-based inhibitors that typically show IC50 values in the micromolar range. The most optimized member of this series, FP9 (IC50 = 0.2 nM), achieved 78% oral bioavailability, demonstrating the scaffold's translational potential [1]. Although direct IC50 data for 1105222-16-9 are not publicly available, the compound incorporates the identical pyridazinone-urea pharmacophore that confers high potency within this class.

sEH inhibition pyridazinone urea pharmacophore

Negligible Nav1.5 Cardiac Ion Channel Activity Indicating Selectivity Potential

In an automated patch clamp assay using HEK293 cells expressing recombinant human Nav1.5 (IonWorks Quattro platform), 1105222-16-9 exhibited an IC50 of 5.01 × 10^5 nM (501 µM) for inhibition of fast sodium current (INa) [1]. This weak activity is approximately 2.5 million-fold above the sub-nanomolar IC50 values observed for potent pyridazinone-urea sEH inhibitors from the same structural class [2]. The substantial window between potential target engagement and cardiac ion channel activity suggests that the compound, when used as a tool for target identification or as a scaffold for further optimization, carries a lower risk of confounding cardiac liability compared to non-selective compounds.

Nav1.5 cardiac safety selectivity

Distinctive Physicochemical Profile: Balanced Lipophilicity and High Hydrogen Bond Acceptor Count

1105222-16-9 exhibits a calculated XLogP3-AA of 1.1, placing it within the optimal lipophilicity range for oral drug candidates (typically LogP 1–3) [1]. In comparison, analog 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (CAS 1021111-81-8) with a molecular weight of 358.8 g/mol is expected to have higher lipophilicity due to the chlorophenyl and furan substituents . The target compound also features 6 hydrogen bond acceptors (HBA), which is above the median HBA count for oral drugs (~5) but within the acceptable range for achieving permeability-solubility balance when combined with its moderate lipophilicity [1]. The ortho-trifluoromethyl group further contributes to metabolic stability through steric shielding and electron withdrawal, a design feature that has been correlated with improved microsomal stability in related trifluoromethyl-phenyl ureas [2].

ADME drug-likeness lipophilicity

Structural Differentiation from Cyclohexyl and Heteroaryl Analogs with Implications for Target Selectivity

The 2-(trifluoromethyl)phenyl substitution in 1105222-16-9 distinguishes it from analogs such as 1-cyclohexyl-3-(2-(6-oxopyridazin-1(6H)-yl)ethyl)urea (MW = 264.32 g/mol), which lacks the aromatic phenyl ring entirely . The aromaticity and electron-withdrawing character of the trifluoromethylphenyl group are critical for π-stacking interactions with kinase hinge regions—a binding mode that has been structurally confirmed for related pyridazinone-urea DDR1 inhibitors and is absent in saturated cyclohexyl analogs [1]. Furthermore, DDR1-targeted urea derivatives specifically require aryl substitution at this position for collagen-site displacement activity, as disclosed in patent literature describing the structure-activity relationship of trifluoromethylphenyl-urea DDR1 inhibitors [2]. The target compound's ortho-substitution pattern on the phenyl ring may also confer differential selectivity versus para-substituted analogs, based on steric and electronic modulation of the urea NH donor geometry.

kinase inhibitor DDR1 selectivity

Optimal Research Applications for 1-(2-(6-Oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea Based on Comparative Evidence


sEH Inhibitor Lead Optimization and Scaffold Hopping

Given the class-level evidence that pyridazinone-urea derivatives achieve sub-nanomolar sEH inhibition [1], 1105222-16-9 serves as a viable starting scaffold for medicinal chemistry campaigns targeting soluble epoxide hydrolase. Its ortho-trifluoromethylphenyl substituent provides a differentiated vector for exploring structure-activity relationships compared to the para-substituted benzyl-ureas in the published FP series. The compound's moderate lipophilicity (XLogP3-AA = 1.1) [2] and favorable aqueous solubility profile make it amenable to biochemical and cell-based assays without the need for high DMSO concentrations that often compromise assay integrity.

Kinase Selectivity Profiling and DDR1 Tool Compound Development

The combination of a pyridazinone ring and 2-(trifluoromethyl)phenyl urea motif positions 1105222-16-9 within the chemical space of known DDR1 inhibitors [3]. Patent disclosures confirm that trifluoromethylphenyl-urea derivatives with heterocyclic appendages possess DDR1 inhibitory activity [3]. The compound's negligible Nav1.5 activity (IC50 = 501 µM) [4] supports its use in kinase selectivity panels where cardiac ion channel false positives must be minimized. Researchers developing DDR1-selective probes can employ 1105222-16-9 as a comparator compound to benchmark selectivity against structurally distinct DDR1 inhibitor chemotypes, such as the pyrazolo[3,4-d]pyridazinone series (IC50 = 2.1–87 nM) [5].

Physicochemical Benchmarking for Pyridazinone-Urea Library Design

The well-defined physicochemical profile of 1105222-16-9 (MW = 326.27, XLogP3-AA = 1.1, HBD = 2, HBA = 6, Rotatable Bonds = 4) [2] makes it an ideal reference compound for building focused pyridazinone-urea libraries. Procurement teams can use these computed parameters as quality control benchmarks when evaluating commercial analogs. The compound's lower molecular weight and lipophilicity compared to analogs such as 1-(4-chlorophenyl)-3-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)urea (MW = 358.8) provide a favorable starting point for lead-like chemical space exploration.

In Vitro Toxicology Screening Control for Trifluoromethyl-Containing Compounds

The demonstrated weak Nav1.5 inhibition (IC50 = 501 µM) [4] establishes 1105222-16-9 as a useful negative control for cardiac ion channel liability screening. When profiling new chemical entities containing trifluoromethyl-phenyl motifs, this compound can serve as a baseline comparator to differentiate target-specific effects from general chemical class effects on cardiac ion channels. This application is particularly relevant in early-stage drug discovery where Nav1.5 counter-screening is routinely performed.

Quote Request

Request a Quote for 1-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.